6-Anilino-7-chloroquinazoline-5,8-dione

Cytotoxicity colon cancer Col2 cell line

6-Anilino-7-chloroquinazoline-5,8-dione (CAS 740854-81-3, compound 7a) is the simplest member of the 6-arylamino-7-chloro-quinazoline-5,8-dione series, a class of heterocyclic quinones designed as novel DNA topoisomerase I (TOP1) inhibitors inspired by the antitumor activity of 1,4-naphthoquinone. This parent scaffold bears an unsubstituted anilino group at position 6 and a chlorine at position 7 on the quinazoline-5,8-dione core.

Molecular Formula C14H8ClN3O2
Molecular Weight 285.68 g/mol
CAS No. 740854-81-3
Cat. No. B11840593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Anilino-7-chloroquinazoline-5,8-dione
CAS740854-81-3
Molecular FormulaC14H8ClN3O2
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C(=O)C3=NC=NC=C3C2=O)Cl
InChIInChI=1S/C14H8ClN3O2/c15-10-12(18-8-4-2-1-3-5-8)13(19)9-6-16-7-17-11(9)14(10)20/h1-7,18H
InChIKeyMAISSZOJEIDTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Anilino-7-chloroquinazoline-5,8-dione (CAS 740854-81-3): Core Scaffold Reference for Cytotoxic Quinazoline-5,8-dione Procurement


6-Anilino-7-chloroquinazoline-5,8-dione (CAS 740854-81-3, compound 7a) is the simplest member of the 6-arylamino-7-chloro-quinazoline-5,8-dione series, a class of heterocyclic quinones designed as novel DNA topoisomerase I (TOP1) inhibitors inspired by the antitumor activity of 1,4-naphthoquinone [1]. This parent scaffold bears an unsubstituted anilino group at position 6 and a chlorine at position 7 on the quinazoline-5,8-dione core. It has been evaluated for in vitro cytotoxicity across human cancer cell lines A549 (lung), Col2 (colon), and SNU-638 (stomach) and for inhibitory activity against both topoisomerase I and II [1]. The compound also belongs to a broader class of 5,8-quinazolinediones that have demonstrated antifungal activity against Candida and Aspergillus species [2].

Why Generic Substitution Is Not Advisable for 6-Anilino-7-chloroquinazoline-5,8-dione in TOP1-Targeted Research Procurement


Within the 6-arylamino-7-chloro-quinazoline-5,8-dione series, small aryl substitution changes produce large shifts in both cytotoxicity and topoisomerase I inhibitory potency. The parent compound 7a (R₁=R₂=R₃=H) exhibits weak TOP1 inhibition (27% at 300 µM) and intercalates away from the DNA cleavage site, whereas analogs such as 7b (R₂=Br), 7h (R₂=CH₃, R₃=CH₃), and 7k (R₃=Br) achieve >80% TOP1 inhibition and dock directly at the scissile strand cleavage site [1][2]. This functional divergence means that procurement of a substituted analog in place of the parent scaffold will not recapitulate the same negative-control or baseline reference properties. Furthermore, the 7-chloro substituent is critical for TOP1 interaction; replacement with other halogens or arylthio groups shifts the activity profile toward antifungal rather than cytotoxic mechanisms [3].

Quantitative Differentiation Evidence for 6-Anilino-7-chloroquinazoline-5,8-dione Versus Closest Analogs


Cytotoxicity in Colon Cancer Cells: Parent Compound vs. 2-Bromo Analog 7b

The parent compound 7a (6-anilino-7-chloroquinazoline-5,8-dione) demonstrated an IC₅₀ of 1.19 µM against the Col2 colon cancer cell line, whereas the 2-bromo-substituted analog 7b showed an IC₅₀ of 3.68 µM—a 3.1-fold reduction in potency against this cell type [1]. This result, drawn from the same triplicate SRB assay conditions, indicates that the unsubstituted anilino group confers colon cancer selectivity that is lost upon ortho bromination.

Cytotoxicity colon cancer Col2 cell line

Topoisomerase I Inhibition: Weak Activity of Parent Compound vs. Potent Analogs 7b, 7h, and 7k

In the TOP1-mediated DNA relaxation assay at 300 µM, compound 7a exhibited only 27% inhibition, classifying it as a weak TOP1 inhibitor. In contrast, compounds 7b (R₂=Br), 7h (R₂=CH₃, R₃=CH₃), and 7k (R₃=Br) achieved >88% inhibition at the same concentration, and compounds 7h and 7i were more potent than the clinical reference camptothecin at 100 µM [1]. Molecular docking studies confirm that 7a (compound 1) intercalates away from the scissile strand cleavage site, whereas strongly inhibitory analogs (compounds 2, 6, 8, 9, 11, 13) intercalate directly between the −1 and +1 base pairs of the cleaved DNA strand [2].

Topoisomerase I inhibition DNA relaxation assay SAR baseline

Topoisomerase II Dual-Inhibition Profile: Parent Compound 7a vs. Dual Inhibitor 7k

Compound 7a inhibited topoisomerase II-mediated KDNA decatenation by 35% at 150 µM, representing modest TOP2 activity. By comparison, compound 7k (R₃=Br) achieved 50% TOP2 inhibition at 150 µM with an IC₅₀ of 17.3 µM, making it a verified dual TOP1/TOP2 inhibitor [1]. The parent scaffold 7a lacks sufficient TOP2 potency to function as a dual inhibitor, differentiating it from analogs like 7i (IC₅₀ = 40.5 µM), 7k (IC₅₀ = 17.3 µM), and 7n (IC₅₀ = 15.1 µM).

Topoisomerase II inhibition dual topoisomerase inhibition decatenation assay

Antifungal Class Activity: 6-Arylamino-7-chloro-5,8-quinazolinediones vs. 7-Arylthio and 6,7-Bis(arylthio) Congeners

The 6-arylamino-7-chloro-5,8-quinazolinedione subclass (series 3, which includes compound 7a) demonstrated more potent in vitro antifungal activity against Candida species and Aspergillus niger than the corresponding 7-arylthio-5,8-quinazolinediones (series 4) and 6,7-bis(arylthio)-5,8-quinazolinediones (series 5) [1]. This class-level comparison establishes that the 6-arylamino-7-chloro substitution pattern is functionally superior to arylthio-containing analogs for antifungal applications. Quantitative MIC data for individual compounds within the series are reported in the primary reference; 7a as the parent member of series 3 shares this chemotype advantage.

Antifungal activity Candida albicans Aspergillus niger quinazolinedione scaffold

Optimal Research and Procurement Application Scenarios for 6-Anilino-7-chloroquinazoline-5,8-dione


SAR Baseline Compound for 6-Arylamino-7-chloroquinazoline-5,8-dione TOP1 Inhibitor Optimization Programs

As the unsubstituted parent scaffold with weak TOP1 inhibitory activity (27% at 300 µM) and a distal intercalation binding mode away from the DNA scissile strand, 7a is the ideal negative-control reference for structure-activity relationship campaigns [1][2]. Medicinal chemistry teams can systematically introduce substituents at R₁, R₂, and R₃ positions and quantify fold-improvements in TOP1 inhibition and cytotoxicity relative to this baseline. The compound's well-characterized cytotoxicity fingerprint (A549 IC₅₀ = 3.54 µM, Col2 IC₅₀ = 1.19 µM, SNU-638 IC₅₀ = 3.44 µM) provides a multi-cell-line reference for assessing selectivity shifts upon derivatization [1].

Mechanistic Dissection of TOP1-Dependent vs. TOP1-Independent Cytotoxicity Pathways

Compound 7a exhibits a notable discordance between its moderate cytotoxicity (Col2 IC₅₀ = 1.19 µM) and its weak TOP1 inhibition (27%). This property makes 7a a valuable tool for distinguishing TOP1-dependent cytotoxic mechanisms from TOP1-independent pathways [1]. Researchers investigating whether observed cytotoxicity originates from topoisomerase poisoning versus alternative mechanisms (e.g., redox cycling, NQO1 induction, or direct DNA intercalation) can use 7a as a probe where TOP1 contribution is minimized.

Antifungal Lead Scaffold Procurement for Candida and Aspergillus Drug Discovery

The 6-arylamino-7-chloro-5,8-quinazolinedione subclass, to which 7a belongs, shows superior antifungal potency compared to 7-arylthio and 6,7-bis(arylthio) analogs [1]. Procurement of 7a as the minimal pharmacophore scaffold enables antifungal SAR exploration starting from the most potent chemotype series, with the unsubstituted anilino group providing a synthetic handle for late-stage diversification.

Negative Control for TOP1-DNA Cleavable Complex Stabilization Assays

Molecular docking studies demonstrate that 7a (compound 1) intercalates between DNA base pairs of the non-scissile strand, away from the TOP1 cleavage site, in contrast to potent inhibitors (compounds 2, 6, 8, 9, 11, 13) that intercalate directly at the −1/+1 scissile strand junction [1]. This distinct binding mode makes 7a an experimentally validated negative control for assays measuring TOP1-DNA cleavable complex stabilization, such as the ICE (in vivo complex of enzyme) bioassay or relaxation assays where cleavage-complex trapping is the readout.

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